molecular formula C10H10FN3 B2925693 5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-amine CAS No. 120698-04-6

5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-amine

Cat. No.: B2925693
CAS No.: 120698-04-6
M. Wt: 191.209
InChI Key: SNDMWRJHRDJJBC-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-1-methyl-1H-pyrazol-3-amine (molecular formula: C₁₀H₁₀FN₃; molecular weight: 191.21 g/mol) is a pyrazole derivative characterized by a 4-fluorophenyl substituent at the 5-position and a methyl group at the 1-position of the pyrazole ring. This compound is synthesized via nucleophilic substitution or condensation reactions, as evidenced by protocols analogous to those used for related 1,5-disubstituted pyrazole-3-amines . The fluorine atom at the para position of the phenyl ring introduces electronegativity and steric compactness, which influence both electronic properties and intermolecular interactions, such as hydrogen bonding and crystal packing . Its CAS registry number is 120698-04-6, and it is commercially available for research applications .

Properties

IUPAC Name

5-(4-fluorophenyl)-1-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c1-14-9(6-10(12)13-14)7-2-4-8(11)5-3-7/h2-6H,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDMWRJHRDJJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120698-04-6
Record name 5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to form the pyrazole ring. The reaction conditions typically involve the use of a base such as sodium ethoxide and heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of microwave irradiation has been reported to improve reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-1-methyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Scientific Research Applications

  • Biological Activity Pyrazole derivatives such as 5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-amine have shown potential biological activities, making them significant in medicinal chemistry. Pyrazoles are known for their anti-inflammatory, antimicrobial, and anticancer effects.
  • Anticancer Activity Studies on pyrazole derivatives have shown promising anticancer activity against prostate cancer cell lines. One study demonstrated that the compound effectively inhibited cell proliferation and significantly downregulated prostate-specific antigen (PSA) levels, with an IC50 value of approximately 18 µM.
  • Neuroprotective Effects The compound has also exhibited neuroprotective effects in models of oxidative stress, reducing glutamate-induced neurotoxicity in neuronal cell lines. This suggests its potential utility in treating neurodegenerative diseases.

Case Studies

  • Case Study 1: Anticancer Activity A study focusing on pyrazole derivatives exhibited promising anticancer activity against prostate cancer cell lines (LNCaP and PC-3). The compound demonstrated an IC50 value of approximately 18 µM, indicating effective inhibition of cell proliferation and a significant downregulation of prostate-specific antigen (PSA) levels.
  • Case Study 2: Neuroprotective Effects Another study highlighted the neuroprotective effects of this compound in models of oxidative stress. It was found to reduce glutamate-induced neurotoxicity in neuronal cell lines, suggesting its potential utility in treating neurodegenerative diseases.

Other potential applications

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain. Additionally, it may interact with other proteins and receptors involved in cell signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-amine with key analogs, focusing on substituent effects, molecular properties, and research findings:

Compound Name Substituents Molecular Weight (g/mol) Key Structural/Functional Differences Notable Research Findings References
This compound 5-(4-Fluorophenyl), 1-methyl 191.21 Fluorine’s electronegativity enhances dipole interactions; compact substituent minimizes steric hindrance. Forms planar molecular conformations in crystals; used in medicinal chemistry for kinase inhibition studies.
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 5-(4-Chlorophenyl), 1-methyl 207.67 Chlorine’s larger atomic radius increases steric bulk; higher molecular weight. Reduced solubility in polar solvents compared to fluorinated analog; similar synthesis routes.
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine 1-(4-Methoxyphenyl), 3-phenyl 265.32 Methoxy group introduces electron-donating effects; phenyl group adds hydrophobicity. Enhanced π-π stacking in crystal structures; explored for CNS activity due to improved blood-brain barrier penetration.
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine Multiple aryl substituents 452.68 Trichlorophenyl and pyridinyl groups create steric and electronic complexity. Exhibits unique hydrogen-bonding networks; studied as a potential kinase inhibitor with improved selectivity.
5-(4-Chlorophenyl)-1-methyl-1H-pyrazol-3-amine hydrobromide 5-(4-Chlorophenyl), 1-methyl 268.13 Bromide counterion enhances ionic solubility; chlorine substituent alters electronic density. Used in crystallography studies to compare halogen bonding effects.

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups : The fluorine atom in the target compound reduces electron density on the pyrazole ring compared to methoxy-substituted analogs, impacting reactivity in electrophilic substitution reactions .
  • Steric Considerations : Chlorophenyl derivatives exhibit larger van der Waals radii (Cl: 1.80 Å vs. F: 1.47 Å), leading to tighter crystal packing in fluorinated analogs .
  • Solubility : Fluorinated pyrazoles generally show higher aqueous solubility than chlorinated counterparts due to fluorine’s polarity and reduced hydrophobic surface area .

Crystallographic and Solid-State Behavior

  • Crystal Packing : The target compound and its isostructural chlorophenyl analog (e.g., compounds 4 and 5 in ) exhibit similar triclinic $ P\overline{1} $ symmetry but differ in halogen-driven lattice adjustments. Fluorine’s smaller size allows closer molecular proximity, enhancing intermolecular hydrogen bonds (N–H⋯N/F interactions) .
  • Hydrogen Bonding : Fluorophenyl derivatives form stronger C–H⋯F interactions compared to C–H⋯Cl in chlorinated analogs, as observed in graph set analyses of crystal structures .

Biological Activity

5-(4-Fluorophenyl)-1-methyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a fluorophenyl group. The presence of the fluorine atom is believed to enhance the compound's lipophilicity and biological activity by influencing its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including p38 MAP kinase, which plays a crucial role in inflammatory responses and cancer progression. This interaction suggests potential anti-inflammatory and anticancer properties .
  • Cell Cycle Modulation : Studies indicate that this compound can arrest the cell cycle in the G2/M phase, affecting cell proliferation in cancer cells .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer activity across various cancer cell lines:

  • Inhibition of Cell Proliferation : The compound showed IC50 values in the low micromolar range against several cancer cell lines, indicating potent antiproliferative effects .
  • Selectivity : Notably, it exhibited selective toxicity against cancer cells while sparing normal fibroblasts, suggesting a favorable therapeutic index .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Cytokine Inhibition : It demonstrated substantial inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, comparable to established anti-inflammatory drugs like dexamethasone .

Data Table: Biological Activity Summary

Activity TypeModel/SystemIC50 (μM)Reference
AnticancerHepG2 (liver cancer)0.08 - 12.07
HeLa (cervical cancer)54.25% growth inhibition
Anti-inflammatoryTNF-α Inhibition10 µM
IL-6 Inhibition10 µM

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer properties of various pyrazole derivatives, this compound was identified as one of the most promising candidates due to its ability to inhibit tubulin polymerization and induce cell cycle arrest in cancer cells. The docking studies further elucidated its binding affinity at the colchicine site on tubulin .

Case Study 2: Anti-inflammatory Action

Another investigation assessed the anti-inflammatory potential of this compound through in vivo models. Results indicated that treatment with this compound significantly reduced edema and pain responses in carrageenan-induced inflammation models, showcasing its therapeutic potential for inflammatory diseases .

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